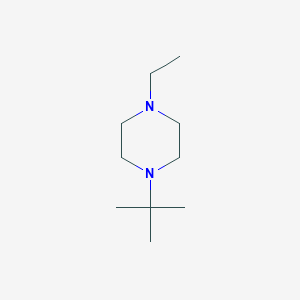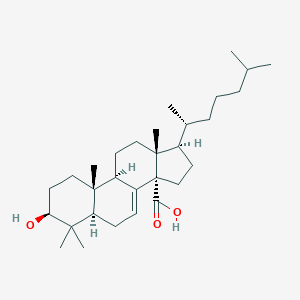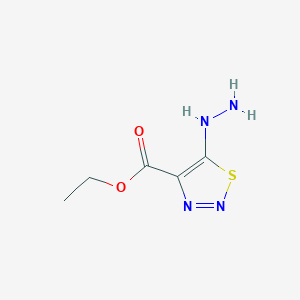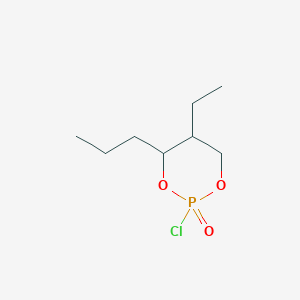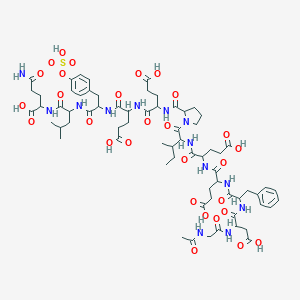![molecular formula C9H7NO B161202 Oxepino[3,2-C]pyridine CAS No. 132643-66-4](/img/structure/B161202.png)
Oxepino[3,2-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepino[3,2-C]pyridine is a heterocyclic organic compound that has recently gained attention in the field of chemical synthesis and drug discovery. This compound is of particular interest due to its unique structure, which contains a fused oxepine and pyridine ring system.
Mecanismo De Acción
The mechanism of action of Oxepino[3,2-C]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with a number of receptors, including serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. In addition, Oxepino[3,2-C]pyridine has been found to inhibit the activity of certain enzymes, which could contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Oxepino[3,2-C]pyridine has been found to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. In addition, Oxepino[3,2-C]pyridine has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Oxepino[3,2-C]pyridine in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of using Oxepino[3,2-C]pyridine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Oxepino[3,2-C]pyridine. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the potential of Oxepino[3,2-C]pyridine as a treatment for various diseases, including cancer, viral infections, and neurodegenerative disorders. In addition, there is ongoing research on the mechanism of action of Oxepino[3,2-C]pyridine, which could provide insights into its therapeutic potential. Finally, researchers are also investigating new methods for the synthesis of Oxepino[3,2-C]pyridine, which could improve its availability and reduce the cost of production.
Métodos De Síntesis
The synthesis of Oxepino[3,2-C]pyridine is a multi-step process that involves the reaction of various starting materials. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a tetrahydro-β-carboline intermediate, which can be further oxidized to yield the desired Oxepino[3,2-C]pyridine product.
Aplicaciones Científicas De Investigación
Oxepino[3,2-C]pyridine has been the subject of extensive scientific research due to its potential applications in drug discovery. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In addition, Oxepino[3,2-C]pyridine has been found to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
132643-66-4 |
|---|---|
Nombre del producto |
Oxepino[3,2-C]pyridine |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
oxepino[3,2-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-4-5-10-7-8(9)3-1/h1-7H |
Clave InChI |
LQZLMHSGCZTWOG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)OC=C1 |
SMILES canónico |
C1=CC2=C(C=CN=C2)OC=C1 |
Sinónimos |
Oxepino[3,2-c]pyridine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




